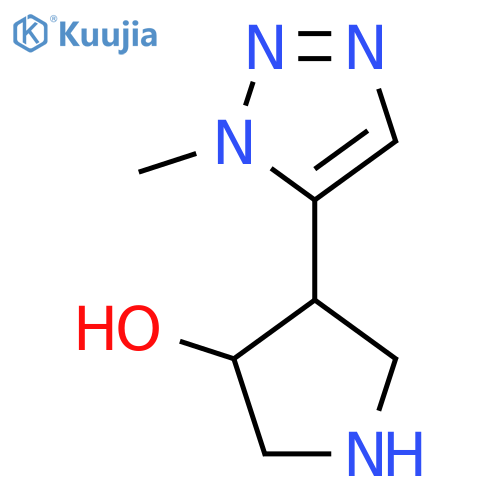

Cas no 2171891-87-3 (4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol)

2171891-87-3 structure

商品名:4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 2171891-87-3

- 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol

- EN300-1635215

-

- インチ: 1S/C7H12N4O/c1-11-6(3-9-10-11)5-2-8-4-7(5)12/h3,5,7-8,12H,2,4H2,1H3

- InChIKey: XKVWUMQZQJYDNK-UHFFFAOYSA-N

- ほほえんだ: OC1CNCC1C1=CN=NN1C

計算された属性

- せいみつぶんしりょう: 168.10111102g/mol

- どういたいしつりょう: 168.10111102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 63Ų

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635215-0.1g |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 0.1g |

$1332.0 | 2023-07-10 | ||

| Enamine | EN300-1635215-0.05g |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 0.05g |

$1272.0 | 2023-07-10 | ||

| Enamine | EN300-1635215-100mg |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 100mg |

$867.0 | 2023-09-22 | ||

| Enamine | EN300-1635215-250mg |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 250mg |

$906.0 | 2023-09-22 | ||

| Enamine | EN300-1635215-10000mg |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 10000mg |

$4236.0 | 2023-09-22 | ||

| Enamine | EN300-1635215-5.0g |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 5.0g |

$4391.0 | 2023-07-10 | ||

| Enamine | EN300-1635215-1000mg |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 1000mg |

$986.0 | 2023-09-22 | ||

| Enamine | EN300-1635215-2.5g |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 2.5g |

$2969.0 | 2023-07-10 | ||

| Enamine | EN300-1635215-5000mg |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 5000mg |

$2858.0 | 2023-09-22 | ||

| Enamine | EN300-1635215-0.25g |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol |

2171891-87-3 | 0.25g |

$1393.0 | 2023-07-10 |

4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

2171891-87-3 (4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-3-ol) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 61389-26-2(Lignoceric Acid-d4)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬